molecular formula C25H23N3O4 B2978781 3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1705936-58-8

3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one

カタログ番号: B2978781
CAS番号: 1705936-58-8
分子量: 429.476
InChIキー: APFQMWCTZQKCEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Properties
The compound 3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one (CAS: 1705936-58-8) features a coumarin core (2H-chromen-2-one) linked via a piperidine-carbonyl group to a 3-(o-tolyl)-1,2,4-oxadiazole moiety . Key characteristics include:

  • Molecular Formula: C25H23N3O4
  • Molecular Weight: 429.5 g/mol
  • Structural Highlights: Coumarin backbone: Known for diverse biological activities (e.g., anticoagulant, antimicrobial). o-Tolyl-oxadiazole: Aromatic and steric substituent that may influence binding affinity and metabolic stability.

特性

IUPAC Name

3-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-16-7-2-4-10-19(16)23-26-22(32-27-23)13-17-8-6-12-28(15-17)24(29)20-14-18-9-3-5-11-21(18)31-25(20)30/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFQMWCTZQKCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one represents a novel class of heterocyclic compounds that combine the structural features of oxadiazoles and coumarins. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O3C_{23}H_{20}N_{4}O_{3} with a molecular weight of approximately 400.4 g/mol. The structure incorporates an oxadiazole ring, a piperidine moiety, and a coumarin backbone, which are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole-coumarin hybrids exhibit significant anticancer properties. For instance, research on related compounds has shown that they can induce apoptosis in various cancer cell lines. The mechanism typically involves the activation of apoptotic pathways and cell-cycle arrest in the G0/G1 phase, leading to increased cell death rates in tumor cells .

In one study, derivatives similar to the target compound demonstrated cytotoxicity against several cancer lines, with IC50 values indicating effective concentrations for inducing cell death. For example, specific oxadiazole-coumarin conjugates displayed total apoptosis rates ranging from 40% to 85% in treated cells compared to controls .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well documented. Compounds featuring the oxadiazole ring have shown efficacy against a range of bacterial strains by disrupting cellular processes or inhibiting essential enzymes . The target compound's structure suggests potential activity against both gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

Research into similar compounds has revealed promising anti-inflammatory activities. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the coumarin moiety may enhance these effects due to its known anti-inflammatory properties.

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of oxadiazole-coumarin hybrids, several compounds were tested against human cancer cell lines (e.g., HT29 and HepG2). Results indicated that compounds with similar structural features to the target compound significantly reduced cell viability at concentrations as low as 30 mg/kg in animal models .

CompoundCell LineIC50 (mg/kg)Apoptosis Rate (%)
6eHT293070
6fHepG210060
TargetVariousTBDTBD

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of various oxadiazole derivatives. The results demonstrated that these compounds inhibited bacterial growth effectively with minimum inhibitory concentrations (MIC) indicating strong potential for therapeutic use .

CompoundBacterial StrainMIC (µg/mL)
Oxadiazole AE. coli15
Oxadiazole BS. aureus10
Target CompoundTBDTBD

類似化合物との比較

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compound 46 ():
  • Structure: 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
  • Key Differences: Replaces coumarin with a benzimidazolone core and substitutes o-tolyl with 4-chlorophenethyl.
  • Implications: The benzimidazolone group may target neurological receptors (e.g., TRPA1/TRPV1 antagonism), while the chlorophenethyl group enhances lipophilicity .
Compound 3a-t ():
  • Structure: 4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones.
  • Key Differences: Retains coumarin but replaces oxadiazole-piperidine with a thiazolinone-hydrazone scaffold.
  • Implications: Demonstrated antituberculosis activity, suggesting coumarin’s role in antimicrobial targeting .
Compound 7b ():
  • Structure: (S)-Methyl-[3-(o-tolyl)-1,2,4-oxadiazol-5-yl] propyl glycoside.
  • Key Differences: Incorporates a glycoside instead of coumarin-piperidine.
  • Implications: Highlights the versatility of the o-tolyl-oxadiazole group in diverse applications, including carbohydrate chemistry .

Analogues with Modified Heterocyclic Cores

Azetidine Derivative ():
  • Structure: 3-(3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one.
  • Key Differences: Replaces piperidine with a smaller azetidine ring and substitutes o-tolyl with pyridinyl.
  • Implications: Azetidine’s rigidity may reduce conformational flexibility but improve metabolic stability .
Triazole Derivative ():
  • Structure: (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone.
  • Key Differences: Substitutes coumarin with a triazole ring.
  • Implications: Triazoles are known for enhancing pharmacokinetic profiles (e.g., bioavailability) .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight Reported Activity
Target Compound (CAS 1705936-58-8) Coumarin + Piperidine o-Tolyl-oxadiazole 429.5 Not reported
Compound 46 Benzimidazolone 4-Chlorophenethyl-oxadiazole 354.8 TRPA1/TRPV1 antagonism
Compound 3a-t Coumarin + Thiazolinone Benzylidenehydrazone ~400–450 (estimated) Antituberculosis (H37Rv strain)
Azetidine Derivative Coumarin + Azetidine Pyridinyl-oxadiazole ~415 (estimated) Not reported

Computational and Drug-Likeness Insights

  • Target Compound : Molecular weight (429.5) and lipophilic o-tolyl group suggest moderate oral bioavailability, though LogP and solubility data are lacking .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。